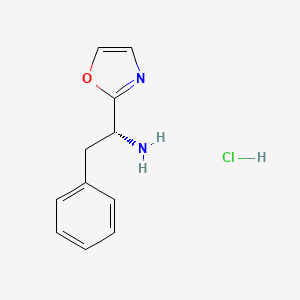

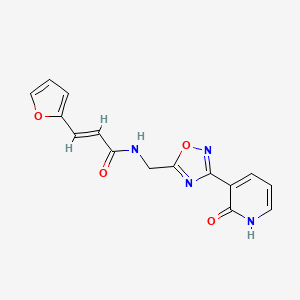

![molecular formula C12H12FN7O B3017681 2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol CAS No. 1286726-25-7](/img/structure/B3017681.png)

2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol is a derivative of triazolopyrimidinone, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have interesting photophysical properties and potential applications in fluorescence imaging and materials science.

Synthesis Analysis

The synthesis of related compounds, specifically 2-aryl-2,4-dihydro-5H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ones (DTPs), has been described as a two-step procedure starting from 3,3-diamino-2-(arylazo)acrylonitriles. The heterocyclization step's selectivity was explained through density functional theory (DFT) calculations, which showed that the reaction medium plays a crucial role in determining the product. In chloroform or ethanol, the reaction predominantly affords 6-amino-5-(arylazo)pyrimidin-2(1H)-thiones, while in toluene or DMF, it leads to 2,3-dihydro-1,2,4-triazines. The DTPs were obtained in good yields and exhibited desirable photophysical properties .

Molecular Structure Analysis

The molecular structure of triazolopyrimidinones, such as the compound , is characterized by a fused triazole and pyrimidine ring system. This structure is likely to contribute to the compound's photophysical properties, which include absorption in the ultraviolet region and emission in the blue region. The presence of the 4-fluorophenyl group may further influence these properties by altering the electronic distribution within the molecule .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis of similar compounds involves cyclocondensation reactions. These reactions can lead to various isomeric forms depending on the starting materials and reaction conditions. For example, the reaction of 2-amino-2-oxazolines with biselectrophiles in boiling ethanol can yield a mixture of oxazolopyrimidinones and iminooxazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of DTPs, which are structurally related to the compound of interest, have been reported to be promising for applications in fluorescence imaging due to their good photophysical characteristics in an aqueous medium. These properties include strong absorption in the ultraviolet region and efficient emission in the blue region, which are indicative of potential use as organic fluorophores. The specific properties of this compound would need to be experimentally determined to confirm its suitability for such applications .

Applications De Recherche Scientifique

Synthesis and Photophysical Properties

- Facile Synthesis and Photophysical Characteristics: Eltyshev et al. (2018) describe a convenient synthesis of dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-5-ones (DTPs), which includes 2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol. These compounds exhibit absorption in the ultraviolet region and good emission in the blue region, suggesting potential applications as organic fluorophores in fluorescence imaging and materials science (Eltyshev et al., 2018).

Chemical Properties and Reactions

- Chemical Reactions and Synthesis Variations: Vas’kevich et al. (2006) explore the heterocyclization of related compounds, leading to the formation of triazolopyrimidines. Such studies contribute to understanding the chemical behavior and potential applications of similar compounds like this compound in various chemical contexts (Vas’kevich et al., 2006).

Potential Applications in Materials Science

- Applications in Materials Science: The research by Sutherland et al. (1973) on the condensation reactions of amino-triazoles, which are structurally similar to this compound, highlights the potential applications of these compounds in materials science. The chemical versatility shown in these reactions indicates the possibility of using such compounds in the development of new materials (Sutherland et al., 1973).

Novel Synthesis Techniques

- Innovative Synthesis Methods: Sun et al. (2011) demonstrate a solution-phase parallel synthetic method for 1,2,3-triazolo[4,5-d]pyrimidin-7-ones. This method could be adapted for the synthesis of this compound, showcasing the evolving techniques in the synthesis of complex organic compounds (Sun et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is the General Control Nonderepressible 2 (GCN2) protein kinase . GCN2 is a serine/threonine-protein kinase that plays a key role in cellular responses to amino acid starvation through the activation of the EIF2 signaling pathway .

Mode of Action

The compound acts as an inhibitor of GCN2 . It binds to the active site of the GCN2 protein kinase, thereby preventing its interaction with its substrates . This inhibition disrupts the normal function of GCN2, leading to changes in cellular responses to amino acid starvation .

Biochemical Pathways

The inhibition of GCN2 affects the EIF2 signaling pathway . Under normal conditions, GCN2 phosphorylates the alpha subunit of EIF2, leading to a reduction in general protein synthesis, while allowing the translation of specific mRNAs that help the cell respond to stress conditions . By inhibiting GCN2, the compound disrupts this process, potentially affecting the cell’s ability to respond to amino acid starvation .

Result of Action

The inhibition of GCN2 by the compound can lead to changes in cellular responses to amino acid starvation . This may result in altered protein synthesis and potentially affect various cellular functions . .

Propriétés

IUPAC Name |

2-[[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN7O/c13-7-1-3-8(4-2-7)15-10-9-11(19-20-18-9)17-12(16-10)14-5-6-21/h1-4,21H,5-6H2,(H3,14,15,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFKCWKRANGTKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC3=NNN=C32)NCCO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

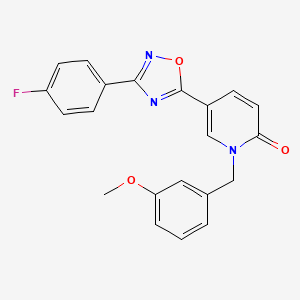

![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)

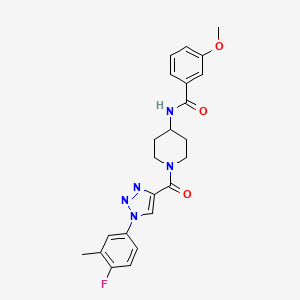

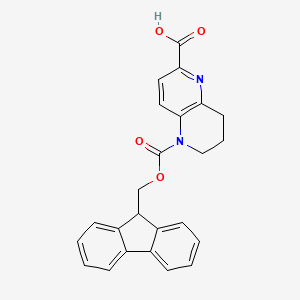

![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)

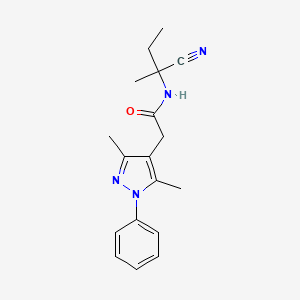

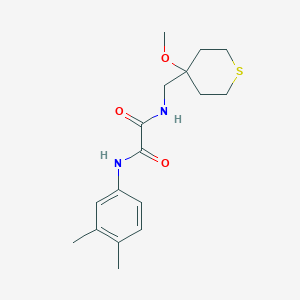

![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3017613.png)